

Application Notes and Protocols for D-Arabitol¹³C₂ Metabolic Flux Analysis

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Compound of Interest		
Compound Name:	D-Arabitol-13C-2	
Cat. No.:	B12391066	Get Quote

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Introduction

Metabolic Flux Analysis (MFA) utilizing stable isotope tracers is a powerful technique to elucidate the flow of metabolites through biochemical pathways.[1][2][3] This document provides a detailed protocol for conducting MFA using D-Arabitol-¹³C₂ as a tracer, particularly to investigate the pentose phosphate pathway (PPP) and related central carbon metabolism. D-arabitol, a five-carbon sugar alcohol, is metabolized in various microorganisms and its catabolism is often linked to the PPP.[4][5][6][7] By tracing the incorporation of the ¹³C label from D-Arabitol-¹³C₂ into downstream metabolites, researchers can quantify the metabolic fluxes, offering insights into cellular physiology, disease mechanisms, and the effects of drug candidates on metabolic networks.

Principle

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate (in this case, D-Arabitol-¹³C₂) into a biological system at a metabolic steady state.[3] The labeled carbon atoms are distributed throughout the metabolic network, leading to specific mass isotopomer distributions in downstream metabolites.[8][9] These distributions are measured using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting data is then used in computational models to estimate the intracellular metabolic fluxes.[2]



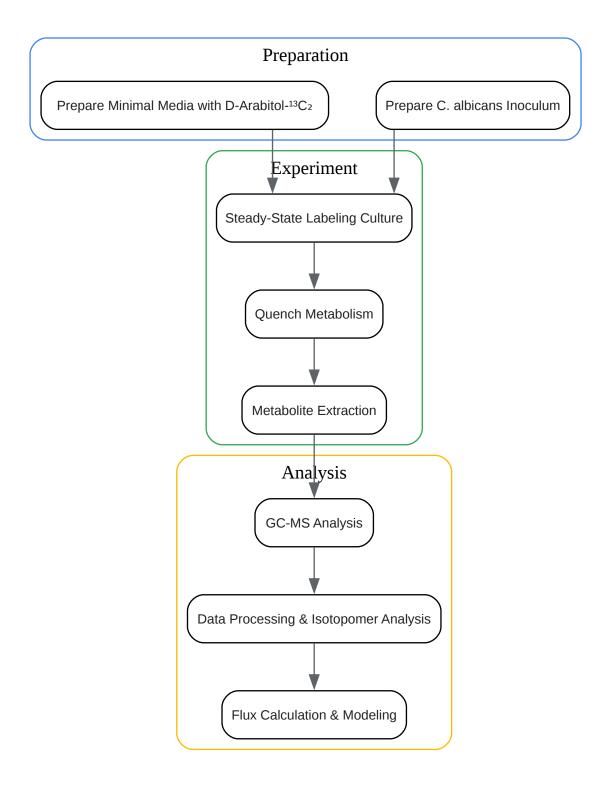
Featured Application: Probing the Pentose Phosphate Pathway in Candida albicans**

This protocol is designed for studying the D-arabitol catabolic pathway and its connection to the pentose phosphate pathway in the opportunistic fungal pathogen Candida albicans. This organism is known to produce and utilize D-arabitol.[10][11] Understanding the metabolic fluxes in this pathway can be crucial for identifying novel antifungal drug targets.

Experimental Workflow

A graphical representation of the experimental workflow is provided below.





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Figure 1: Experimental workflow for D-Arabitol-¹³C₂ MFA.

Detailed Experimental Protocol



Materials and Reagents

- Candida albicans strain (e.g., SC5314)
- · Yeast Nitrogen Base (YNB) without amino acids
- D-Arabitol-13C2 (ensure isotopic purity > 99%)
- Unlabeled D-Arabitol
- Ammonium Sulfate
- Sterile water
- Quenching solution: 60% methanol (-40°C)
- Extraction solvent: 75% ethanol (pre-chilled to -20°C)
- Derivatization reagents: Methoxyamine hydrochloride in pyridine and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Equipment

- Shaking incubator
- Centrifuge (refrigerated)
- Lyophilizer
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Vortex mixer
- · Heating block

Protocol

- 1. Preparation of Culture Medium
- · Prepare a minimal medium containing:



- 6.7 g/L Yeast Nitrogen Base (without amino acids)
- 5 g/L Ammonium Sulfate
- For the labeling experiment, prepare the medium with 2 g/L of D-Arabitol-13C2.
- For the unlabeled control, prepare the medium with 2 g/L of unlabeled D-Arabitol.
- Sterilize the media by filtration.
- 2. Cell Culture and Labeling
- Inoculate a pre-culture of C. albicans in the minimal medium with unlabeled D-arabitol and grow overnight at 30°C with shaking.
- Inoculate the main cultures (both labeled and unlabeled) with the pre-culture to an initial OD₆₀₀ of ~0.1.
- Grow the cells at 30°C with shaking until they reach a mid-exponential growth phase (OD₆₀₀ of ~1.0), ensuring a metabolic steady state.
- 3. Quenching and Metabolite Extraction
- Rapidly quench the metabolism by adding a specific volume of the cell culture to 5 volumes of pre-chilled (-40°C) 60% methanol.
- Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -20°C.
- Discard the supernatant and wash the cell pellet with the cold quenching solution.
- For metabolite extraction, resuspend the cell pellet in 1 mL of pre-chilled (-20°C) 75% ethanol.
- Incubate at -20°C for 30 minutes with intermittent vortexing.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
- Transfer the supernatant containing the metabolites to a new tube and lyophilize to dryness.

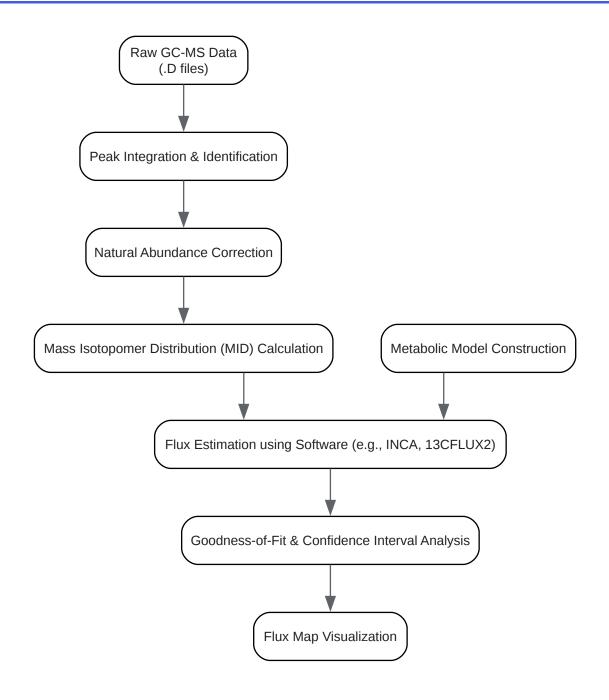


- 4. Sample Derivatization for GC-MS Analysis
- Resuspend the dried metabolite extract in 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
- Incubate at 37°C for 90 minutes.
- Add 70 μL of MSTFA and incubate at 37°C for 30 minutes.[12]
- 5. GC-MS Analysis
- Analyze the derivatized samples using a GC-MS system. A typical setup would be an Agilent 7890A GC coupled to a 5975C MS.[12]
- GC Column: DB-5MS (30 m x 0.25 mm x 0.25 μm)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 μL with a split ratio of 10:1.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 4 minutes.
 - Ramp to 310°C at 5°C/min.
 - Hold at 310°C for 10 minutes.[12]
- MS Parameters:
 - Operate in both full scan mode (m/z 40-550) for metabolite identification and Selected Ion Monitoring (SIM) mode for accurate quantification of mass isotopomers.

Data Presentation and Analysis D-Arabitol Catabolic Pathway

The catabolism of D-arabitol in many microorganisms proceeds via the pentose phosphate pathway. A simplified representation of this pathway is shown below.





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Methodological & Application





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